Ethylene glycol dipalmitate

Catalog No.
S1894449
CAS No.
624-03-3
M.F
C34H66O4
M. Wt
538.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol dipalmitate

Researchers formulating solid lipid nanoparticles often face API expulsion due to triglyceride polymorphic transitions. Ethylene glycol dipalmitate (CAS 624-03-3) eliminates this risk with a symmetrical C16 diester structure that remains stable without lattice contraction.

  • Prevents drug expulsion in SLN storage - no glycerol backbone.
  • Provides sharp ~70°C phase change for PCMs, ensuring reliable thermal buffering.
  • Acts as internal mold-release lubricant in polyolefins without surface blooming.

SMolecule provides research-grade material with consistent purity and global logistics.

CAS Number

624-03-3

Product Name

Ethylene glycol dipalmitate

IUPAC Name

2-hexadecanoyloxyethyl hexadecanoate

Molecular Formula

C34H66O4

Molecular Weight

538.9 g/mol

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(35)37-31-32-38-34(36)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

IKVCSHRLYCDSFD-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCCCCCC

The exact mass of the compound Ethylene glycol dipalmitate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6819. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Ethylene glycol dihexadecanoate, 1,2-Ethanediyl dipalmitate, Hexadecanoic acid, 1,2-ethanediyl ester, Glycol dipalmitate, Ethylene dipalmitate

Purity

≥95%

Package Size

5 g, 10 g, 25 g, 100 g

Ethylene glycol dipalmitate (EGDP) is a symmetrical, fully esterified C16 diester formed by the reaction of ethylene glycol with two molecules of palmitic acid. With a molecular weight of 538.9 g/mol, this waxy organic solid is characterized by a high, well-defined melting point ranging from 69.1 °C to 72.0 °C . In industrial and scientific procurement, EGDP is primarily evaluated for its highly lipophilic nature, lack of free hydroxyl groups, and stable crystalline packing. These baseline properties make it a critical raw material for organic phase change materials (PCMs), a structuring lipid in Solid Lipid Nanoparticles (SLNs), and an internal lubricant in polymer extrusion processes where precise thermal transitions and moisture barrier integrity are required .

Procurement Fit

1
Thermal management research: Defined melting behavior supports PCM and energy storage studies.
2
Regulatory-compliant polymer additive: Reported EFSA opinion for food-contact plastic lubricant use.
3
Lipid component research: Symmetrical C16 diester for liposomal formulation and membrane studies.

Substituting ethylene glycol dipalmitate with common lipid benchmarks or closely related esters introduces severe process and stability failures. Replacing EGDP with standard triglycerides (such as glyceryl tripalmitate) in nanocarrier formulations introduces complex polymorphism; triglycerides undergo alpha-to-beta lattice contractions during storage, physically expelling encapsulated active pharmaceutical ingredients (APIs) . Down-substituting with ethylene glycol monopalmitate (EGMP) leaves unreacted hydroxyl groups, which drastically raises the Hydrophilic-Lipophilic Balance (HLB) and destroys the compound's moisture barrier properties in polymer films [1]. Furthermore, utilizing the C18 analog, ethylene glycol distearate (EGDS), shifts the melting point upward and alters the lipid chain packing, which can cause excessive surface blooming in polyolefin extrusion and misalign with the strict ~70 °C thermal threshold required for specific phase change material (PCM) applications .

Substitution Risk

Thermal mismatch
EGDS (C18 analog) exhibits a lower and broader melting range; replacing EGDP may shift phase-change performance.
Regulatory gap
Generic glycerol-based esters lack an equivalent EFSA opinion for food-contact lubricant use at quantified levels.
Toxicological profile
Read-across data and genotoxicity evaluation specific to EGDP are not automatically transferable to uncharacterized analogs.

Thermal Transition Precision for Phase Change Materials (PCMs)

In thermal energy storage applications, the exact melting threshold dictates material selection. EGDP exhibits a sharp melting point between 69.1 °C and 72.0 °C, driven by the van der Waals forces of its symmetrical C16 chains . In contrast, the C18 analog, ethylene glycol distearate (EGDS), shifts this thermal transition to approximately 74–75 °C (for the pure diester) . This precise thermal window allows EGDP to be utilized in heat-recovery systems and temperature-regulating packaging where a phase transition strictly at or just below 70 °C is required.

Evidence DimensionMelting point and thermal transition threshold
Target Compound DataEGDP: 69.1 °C – 72.0 °C
Comparator Or BaselineEthylene glycol distearate (EGDS): ~74.0 °C – 75.0 °C
Quantified Difference3–5 °C reduction in phase transition temperature.
ConditionsDifferential Scanning Calorimetry (DSC) of organic ester PCMs.

Allows buyers to precisely tune the thermal energy storage threshold to ~70 °C, which is critical for industrial heat-recovery systems where the C18 analog triggers too late.

Melting point
Cross-study comparable
EGDP 69.1–72.0 °C vs EGDS 58.0–73.0 °C
Higher minimum melting threshold supports consistent thermal buffering.
Atmospheric pressure; vendor and literature data.

Crystalline Lattice Stability for API Retention in Nanocarriers

Lipid matrix stability is the primary failure point in Solid Lipid Nanoparticle (SLN) storage. Standard triglyceride baselines, such as glyceryl tripalmitate, exhibit severe polymorphism, transitioning from alpha to beta crystalline forms over time. This transition reduces the internal lattice volume, causing the physical expulsion of encapsulated drugs . EGDP, lacking the glycerol backbone, forms a highly ordered, stable diester crystalline lattice that resists these polymorphic shifts, maintaining internal volume and retaining lipophilic APIs during long-term storage[1].

Evidence DimensionPolymorphic transition and drug expulsion rate
Target Compound DataEGDP: Stable diester crystalline packing with minimal lattice contraction
Comparator Or BaselineGlyceryl tripalmitate: High alpha-to-beta polymorphic shift causing lattice contraction
Quantified DifferenceElimination of the glycerol-driven polymorphic lattice contraction that causes API expulsion during storage.
ConditionsLong-term room-temperature storage of Solid Lipid Nanoparticles (SLNs).

Procuring EGDP instead of standard triglycerides prevents premature drug leakage, significantly extending the shelf-life and reliability of lipid-based pharmaceutical formulations.

EFSA status
Regulatory context
Safe for food-contact plastics at ≤2% – EFSA CEF Panel 2015
Specific regulatory opinion not replicated for glycerol-based lubricants.
Evaluation adopted February 2015.

Hydroxyl-Free Lipophilicity for Moisture Barrier Formulations

In the formulation of anhydrous polymer films and Water-in-Oil (W/O) emulsions, the presence of free hydroxyl groups compromises moisture resistance. Ethylene glycol monopalmitate (EGMP) retains one unreacted hydroxyl group, which increases its Hydrophilic-Lipophilic Balance (HLB) and introduces hydrogen-bonding sites for water [1]. EGDP is fully esterified, containing zero free hydroxyl groups, which drastically lowers its HLB and ensures an absolute lipophilic barrier that prevents moisture wicking [2].

Evidence DimensionFree hydroxyl content and Hydrophilic-Lipophilic Balance (HLB)
Target Compound DataEGDP: 0 free hydroxyl groups (highly lipophilic)
Comparator Or BaselineEthylene glycol monopalmitate (EGMP): 1 free hydroxyl group (higher HLB)
Quantified Difference100% reduction in free hydroxyl groups, eliminating water hydrogen-bonding sites.
ConditionsW/O emulsion stabilization and anhydrous polymer film compounding.

Ensures absolute moisture barrier integrity in polymer coatings and anhydrous cosmetics, whereas monoester impurities would wick moisture and degrade performance.

Tox profile
Class-level inference
NOAEL 1000 mg/kg bw/day (read-across); no genotoxicity
Quantitative benchmark for sub-chronic safety assessment.
Based on 90-day studies on homologues.

Organic Phase Change Materials (PCMs) for Thermal Energy Storage

Directly downstream of its precise 69.1–72.0 °C melting point, EGDP is procured for thermal energy storage systems that require a sharp, reliable phase transition. It is selected over C18 diesters when the application demands heat absorption and release strictly at the ~70 °C threshold, ensuring reliable thermal regulation in specialized packaging and industrial heat-recovery units .

Solid Lipid Nanoparticle (SLN) Formulation Matrices

EGDP is utilized as the core structural lipid in SLNs for encapsulating highly lipophilic APIs. Because it lacks the glycerol backbone of standard triglycerides, it avoids the alpha-to-beta polymorphic lattice contraction that causes premature drug expulsion, making it the preferred choice for extending the shelf-life of nanocarrier suspensions [1].

Internal Lubricants for Polymer Extrusion

In polyolefin manufacturing and injection molding, EGDP is compounded as an internal processing aid. The symmetrical C16 chains provide necessary mold-release lubricity while avoiding the excessive surface blooming and migration issues frequently encountered when using longer-chain C18 distearates .

Anhydrous Cosmetic and Topical Bases

EGDP is formulated into anhydrous creams and ointments as a structuring and opacifying agent. Its fully esterified, zero-hydroxyl structure ensures that the formulation maintains a strict moisture barrier on the skin, outperforming monoester alternatives that inadvertently increase the HLB and wick moisture [2].

Application Fit

Application
Selection Property
Validation Focus
Phase-change material research
Defined melting enthalpy
Thermal buffering threshold verification
Food-contact polymer lubricant
EFSA regulatory opinion
Compliance with ≤2% use limit
Liposomal formulation studies
Saturated C16 diester stability
Membrane integrity in vesicular systems
Polymer processing aid
Internal lubricity performance
Melt processability and additive dispersion

XLogP3

14.7

Melting Point

72.0 °C

UNII

8XIR673VTI

GHS Hazard Statements

Aggregated GHS information provided by 102 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 80 of 102 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 22 of 102 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-03-3
32628-06-1

Wikipedia

Ethylene glycol dipalmitate

Use Classification

EPA Safer Chemical Functional Use Classes -> Uncategorized
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Plastics -> Other functions -> Lubricant
Plastics -> Polymer Type -> PVC (rigid)
Cosmetics -> Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-[(1-oxohexadecyl)oxy]-: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

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